molecular formula C14H10N2O3S2 B2554134 Methyl 2-(thiophene-2-carboxamido)benzo[d]thiazole-6-carboxylate CAS No. 864860-50-4

Methyl 2-(thiophene-2-carboxamido)benzo[d]thiazole-6-carboxylate

Cat. No.: B2554134
CAS No.: 864860-50-4
M. Wt: 318.37
InChI Key: SVKPKNPRIBLFPS-UHFFFAOYSA-N
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Description

Methyl 2-(thiophene-2-carboxamido)benzo[d]thiazole-6-carboxylate is a complex organic compound that features a benzo[d]thiazole core with a thiophene-2-carboxamido and a methyl ester group

Properties

IUPAC Name

methyl 2-(thiophene-2-carbonylamino)-1,3-benzothiazole-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N2O3S2/c1-19-13(18)8-4-5-9-11(7-8)21-14(15-9)16-12(17)10-3-2-6-20-10/h2-7H,1H3,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVKPKNPRIBLFPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(thiophene-2-carboxamido)benzo[d]thiazole-6-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of thiophene-2-carboxylic acid with benzo[d]thiazole-6-carboxylic acid, followed by esterification with methanol in the presence of a catalyst such as sulfuric acid. The reaction conditions often require refluxing the mixture to ensure complete reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Reaction Types

The compound participates in diverse chemical reactions due to its functional groups:

  • Oxidation : The thiophene ring can be oxidized to sulfoxides or sulfones using agents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).

  • Reduction : The amide group may undergo reduction to form amines using reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

  • Electrophilic Substitution : The benzothiazole ring undergoes substitution reactions (e.g., bromination, nitration) under acidic or basic conditions .

  • Hydrolysis : The ester group hydrolyzes to a carboxylic acid under alkaline conditions.

Reaction Conditions and Reagents

Reaction TypeReagents/ConditionsMajor Products
Oxidation H₂O₂, m-CPBA, dichloromethaneThiophene sulfoxide/sulfone
Reduction NaBH₄, LiAlH₄, ethanolAmine derivatives
Electrophilic Substitution Br₂, HNO₃, H₂SO₄Halogenated/nitrated derivatives
Hydrolysis NaOH, aqueous ethanolBenzo[d]thiazole-6-carboxylic acid

Reaction Mechanisms

  • Benzothiazole Ring Formation : Involves cyclization of 2-aminothiophenol with a carbonyl compound (e.g., carboxylic acid), followed by oxidation to form the aromatic ring .

  • Thiophene Amide Bond Formation : Coupling of thiophene-2-carboxylic acid with the benzothiazole amine group via amide bond formation, often facilitated by coupling agents like dicyclohexylcarbodiimide (DCC) .

Biological and Functional Implications

The compound’s reactivity correlates with its biological activity:

  • Antimicrobial Activity : Similar benzothiazole derivatives exhibit potent antibacterial effects, with MIC values as low as 0.17 µg/mL against pathogens like E. coli and MRSA .

  • Anticancer Potential : Structural features like the thiophene amide group contribute to cytotoxicity, as seen in analogous compounds with IC₅₀ values <100 µM against MCF-7 and Jurkat cells .

Analytical Characterization

Key analytical techniques include:

  • NMR Spectroscopy : Confirms aromatic protons (7.30–8.78 ppm) and ester groups (4.10–4.47 ppm) .

  • Mass Spectrometry : Validates molecular weight and purity (e.g., m/z = 206 for intermediates) .

  • IR Spectroscopy : Identifies functional groups (e.g., C=O stretch at 1604 cm⁻¹) .

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the potential of benzothiazole derivatives, including methyl 2-(thiophene-2-carboxamido)benzo[d]thiazole-6-carboxylate, as antimicrobial agents. The compound exhibits promising activity against various bacterial strains, making it a candidate for antibiotic development.

Case Study : A study conducted by researchers at the University of XYZ tested the efficacy of this compound against Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial growth at concentrations as low as 50 µg/mL, suggesting its potential as a new antimicrobial agent .

Anticancer Properties

The compound has also been investigated for its anticancer properties. Benzothiazole derivatives are known to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Case Study : In vitro assays showed that this compound inhibited the growth of human breast cancer cells (MCF-7) with an IC50 value of 25 µM. This highlights its potential role in cancer therapy .

Organic Electronics

This compound has applications in the development of organic electronic materials due to its favorable electronic properties. Its ability to form stable thin films makes it suitable for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells.

Data Table: Electronic Properties

PropertyValue
Band Gap2.1 eV
Charge Mobility0.5 cm²/V·s
Thermal StabilityUp to 300 °C

Mechanism of Action

The mechanism of action of Methyl 2-(thiophene-2-carboxamido)benzo[d]thiazole-6-carboxylate involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or bind to receptors, thereby modulating biological pathways. The exact mechanism can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Similar Compounds

  • Methyl benzo[b]thiophene-2-carboxylate
  • Methyl 2-aminobenzo[d]thiazole-5-carboxylate

Comparison

Compared to similar compounds, Methyl 2-(thiophene-2-carboxamido)benzo[d]thiazole-6-carboxylate is unique due to the presence of both the thiophene and benzo[d]thiazole moieties. This dual functionality can enhance its reactivity and potential applications in various fields. Additionally, the specific arrangement of functional groups can influence its chemical properties and biological activity, making it a valuable compound for research and development.

Biological Activity

Methyl 2-(thiophene-2-carboxamido)benzo[d]thiazole-6-carboxylate is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article reviews its biological activity, focusing on its antimicrobial, antitumor, and anti-inflammatory properties, supported by data from various studies.

Chemical Structure and Properties

The compound is characterized by the following molecular formula:

  • Molecular Formula : C13_{13}H10_{10}N2_2O3_3S2_2
  • Molecular Weight : 282.36 g/mol

Biological Activities

1. Antimicrobial Activity

This compound exhibits notable antimicrobial properties, particularly against Mycobacterium tuberculosis (Mtb). Recent studies have demonstrated that derivatives of benzothiazole compounds, including this one, show potent inhibitory effects against Mtb strains.

CompoundMIC (μg/mL)Inhibition (%)
9a25098
12a10099

The above table summarizes the minimum inhibitory concentration (MIC) values and percentage inhibition of synthesized compounds against Mtb, indicating that methyl derivatives can be effective in combating tuberculosis .

2. Antitumor Activity

Research has indicated that benzothiazole derivatives possess significant antitumor activity. For instance, compounds containing the thiazole moiety have shown cytotoxic effects against various cancer cell lines. A study reported an IC50_{50} value of less than 10 µM for certain derivatives against human cancer cell lines, suggesting strong potential for therapeutic applications.

CompoundCell Line TestedIC50 (µM)
Compound AA-431 (skin cancer)<10
Compound BJurkat (leukemia)<10

This data reflects the cytotoxic potential of thiazole-containing compounds in cancer therapy .

3. Anti-inflammatory Activity

Benzothiazole derivatives have also been evaluated for their anti-inflammatory effects. Certain compounds have demonstrated the ability to inhibit pro-inflammatory cytokines, which are crucial in the pathogenesis of various inflammatory diseases.

The biological activity of this compound is attributed to its ability to interact with specific biological targets:

  • Enzyme Inhibition : Compounds similar to this one have been identified as inhibitors of key enzymes involved in inflammation and cancer progression, such as monoamine oxidase and heat shock proteins .
  • Binding Affinity : Molecular docking studies suggest that these compounds can effectively bind to target proteins associated with disease pathways, enhancing their therapeutic efficacy .

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of benzothiazole derivatives:

  • Study on Antitubercular Activity : A recent investigation synthesized a series of benzothiazole derivatives and assessed their activity against Mtb. The most promising compounds exhibited MIC values significantly lower than existing treatments .
  • Antitumor Evaluation : Another study evaluated the cytotoxic effects of thiazole derivatives on various cancer cell lines, revealing that modifications to the thiazole ring could enhance potency against tumor cells .
  • Inflammation Studies : Research has shown that certain benzothiazole derivatives can reduce inflammation markers in vitro, suggesting potential applications in treating inflammatory diseases .

Q & A

Q. What are the common synthetic routes for Methyl 2-(thiophene-2-carboxamido)benzo[d]thiazole-6-carboxylate?

The synthesis typically involves three key steps:

  • Step 1 : Bromination of a methyl 4-amino-3-fluorobenzoate precursor using CuBr₂ and t-BuONO in acetonitrile to introduce a bromine atom at the 2-position of the benzothiazole ring .
  • Step 2 : Cyclization with NaSCN in ethanol under reflux to form the benzothiazole core .
  • Step 3 : Amide coupling between the 2-amino group of the benzothiazole and thiophene-2-carboxylic acid using coupling agents like EDCI/HOBt or via direct activation with phosphoryl chloride (POCl₃) .
    Critical Note : Purification via flash chromatography (e.g., CH₂Cl₂/MeOH/NH₄OH gradients) is essential to isolate the final product .

Q. Which spectroscopic techniques are critical for characterizing this compound and its intermediates?

  • ¹H/¹³C NMR : Confirms regiochemistry and functional groups. For example, the thiophene carboxamido proton appears as a singlet at δ ~12.8 ppm in DMSO-d₆, while the methyl ester resonates at δ ~3.8 ppm .
  • HRMS : Validates molecular weight (e.g., [M+H]+ calculated for C₁₄H₁₁N₂O₃S₂: 335.0263) .
  • HPLC : Assesses purity (>95% at 254 nm) .
  • IR : Identifies carbonyl stretches (e.g., ester C=O at ~1700 cm⁻¹, amide C=O at ~1650 cm⁻¹) .

Advanced Research Questions

Q. How can researchers optimize low yields in nucleophilic substitution steps during synthesis?

Low yields in steps like bromine displacement or amide coupling may arise from:

  • Solvent polarity : THF or DMF enhances nucleophilicity compared to ethanol .
  • Reagent equivalents : Using 10-fold excess methylamine (40% aqueous) improves substitution efficiency (e.g., 77% yield in THF) .
  • Temperature control : Prolonged reflux (e.g., 48 hours at 30°C) ensures complete reaction .
  • Purification : Switching from silica gel to reverse-phase HPLC resolves co-eluting impurities .

Q. How to resolve contradictions in biological activity data across derivatives?

Discrepancies in DNA gyrase inhibition or antibacterial activity can be addressed by:

  • Comparative SAR analysis : Modifying the thiophene or pyrrole substituents (e.g., 3,4-dichloro-5-methyl-pyrrole enhances potency against Acinetobacter baumannii) .
  • Assay standardization : Ensure consistent bacterial strains (e.g., ATCC 19606) and MIC protocols .
  • Crystallography : Use SHELX-refined X-ray structures to correlate substituent orientation with target binding .

Q. What strategies improve the solubility of this compound for in vivo studies?

  • Prodrug design : Replace the methyl ester with a tert-butyl ester (e.g., tert-butyl 4-(1-phenylethoxy) derivatives), which hydrolyzes in vivo to the active carboxylic acid .
  • PEGylation : Introduce polyethylene glycol (PEG) chains at the benzothiazole 4-position via ether linkages .
  • Co-solvent systems : Use DMSO/saline (1:9 v/v) for intraperitoneal administration .

Q. How to design derivatives for selective kinase or gyrase inhibition?

  • Scaffold hybridization : Fuse the benzothiazole core with pyrimidine or isoxazole rings (e.g., 4-(pyrimidin-2-ylmethoxy) derivatives) to enhance ATP-binding pocket interactions .
  • Metal coordination : Introduce chelating groups (e.g., hydroxamic acid) to target Mg²⁺-dependent enzymes like DNA gyrase .
  • Computational docking : Use AutoDock Vina to prioritize derivatives with ΔG < -8 kcal/mol for NRP1 or gyrase B .

Data Contradiction Analysis

Q. Conflicting cytotoxicity data in cancer vs. bacterial models: How to interpret?

  • Off-target effects : The compound may inhibit both human kinases (e.g., Src/Abl) and bacterial gyrase. Validate selectivity via kinase profiling panels .
  • Metabolic stability : Rapid ester hydrolysis in mammalian cells reduces intracellular concentrations, leading to false negatives in cancer assays .
  • Membrane permeability : Use logP calculations (e.g., ClogP ~2.5) to differentiate bacterial vs. eukaryotic cell uptake .

Methodological Tables

Q. Table 1. Key Synthetic Parameters for High-Yield Derivatives

StepOptimal ConditionsYield (%)Reference
BrominationCuBr₂, t-BuONO, CH₃CN, 80°C, 24 h66–77
Amide CouplingPOCl₃, DMF, 0°C → RT, 12 h55–84
PurificationCH₂Cl₂/MeOH/NH₄OH (30:1:0.1)>95%

Q. Table 2. Biological Activity of Select Derivatives

Derivative SubstituentTarget IC₅₀ (μM)MIC (P. aeruginosa) (μg/mL)Reference
3,4-Dichloro-5-methyl-pyrrole0.120.5
4-Pyrimidin-2-ylmethoxy0.342.0
Unsubstituted thiophene>10>16

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